molecular formula C16H15NO6 B11040752 N-(3-Hydroxy-4-methoxyphenyl)-7-methoxy-2H-1,3-benzodioxole-5-carboxamide

N-(3-Hydroxy-4-methoxyphenyl)-7-methoxy-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B11040752
M. Wt: 317.29 g/mol
InChI Key: BCGOYNLNSNBEPG-UHFFFAOYSA-N
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Description

N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes both hydroxy and methoxy functional groups, as well as a benzodioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of 3-hydroxy-4-methoxybenzaldehyde, which is then subjected to various chemical reactions to introduce the benzodioxole and carboxamide groups. The process may involve steps such as etherification, hydrolysis, esterification, and condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. Techniques such as ozonization and reduction are often employed to ensure the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions

N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups to their reduced forms.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of corrosion inhibition, the compound likely adsorbs onto metal surfaces, forming a protective layer that prevents further oxidation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE include:

Uniqueness

What sets N-(3-HYDROXY-4-METHOXYPHENYL)-7-METHOXY-2H-13-BENZODIOXOLE-5-CARBOXAMIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

N-(3-hydroxy-4-methoxyphenyl)-7-methoxy-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H15NO6/c1-20-12-4-3-10(7-11(12)18)17-16(19)9-5-13(21-2)15-14(6-9)22-8-23-15/h3-7,18H,8H2,1-2H3,(H,17,19)

InChI Key

BCGOYNLNSNBEPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=C2)OC)OCO3)O

Origin of Product

United States

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